molecular formula C9H19NO2 B1453078 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine CAS No. 1220030-07-8

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Cat. No. B1453078
M. Wt: 173.25 g/mol
InChI Key: GXWQLMDRJDEBGG-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 g/mol .


Synthesis Analysis

The synthesis of pyrrolidines, such as 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of a chiral amine-derived iridacycle complex to provide chiral N-heterocycles directly from simple racemic diols and primary amines .


Molecular Structure Analysis

The molecular structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine comprises of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Pyrrolidines, including 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, can be prepared from simple materials such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine include its molecular weight of 173.25 g/mol . Further details such as its density, melting point, and boiling point are not available in the retrieved data.

Scientific Research Applications

Antibacterial Applications

Research has demonstrated that derivatives of pyrrolidine, including those structurally related to "3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine," have been synthesized and evaluated for their antibacterial activities. For instance, a series of 1-methylcarbapenems with a pyrrolidine moiety showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The effect of substituents on the pyrrolidine ring significantly influenced antibacterial efficacy (Kim et al., 2006).

Synthesis of Heterocyclic Compounds

Pyrrolidine derivatives, including those related to "3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine," are key intermediates in the synthesis of various heterocyclic compounds. For example, research has detailed the synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones, highlighting the versatility of pyrrolidine derivatives in organic synthesis and their potential applications in medicinal chemistry and agrochemical development (Ghelfi et al., 2003).

Chemosensor Applications

The compound and its analogs have been explored for their potential in chemosensor applications. A novel diketopyrrolopyrrole amphiphile based on a similar ethoxyethyl pyrrolidine structure was synthesized for ratiometric/fluorescent chemosensor for Cu2+/Hg2+ detection in water. This research underscores the utility of pyrrolidine derivatives in environmental monitoring and safety (Nie et al., 2019).

Material Science and Functionalization

In material science, derivatives of pyrrolidine, including "3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine," are used to modify polymers to imbue them with unique properties. For example, new monomers with different substituents at the 3-position of N-vinyl-2-pyrrolidone were synthesized to produce a family of copolymers. These materials display thermoresponsive properties, which can be tuned for specific applications, demonstrating the importance of pyrrolidine derivatives in developing new materials with tailored properties (Chen et al., 2010).

Safety And Hazards

The safety data sheet for related compounds suggests that they may be combustible and may damage the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-11-6-7-12-5-3-9-2-4-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWQLMDRJDEBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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